4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine
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Overview
Description
4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-methylthiophene-2-carbaldehyde: A precursor in the synthesis of the compound.
4-ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5-thione: A structurally similar compound with different pharmacological properties.
Uniqueness
4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole and thiophene rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
4-ethyl-5-(3-methylthiophen-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-3-7-8(12-13-10(7)11)9-6(2)4-5-14-9/h4-5H,3H2,1-2H3,(H3,11,12,13) |
InChI Key |
XUOWHFSNPVCYOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=C(C=CS2)C |
Origin of Product |
United States |
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